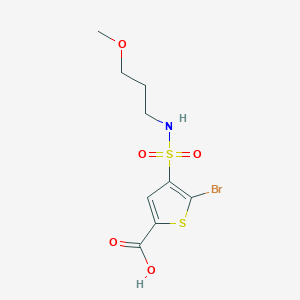

![molecular formula C12H14N2O6 B7541312 3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)

3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid, commonly known as NPB, is a chemical compound that belongs to the class of non-proteinogenic amino acids. NPB has been extensively studied for its potential use as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience.

Mécanisme D'action

NPB is a non-proteinogenic amino acid that can act as a substrate for enzymes such as acyl-CoA synthetase and fatty acid amide hydrolase. When NPB is converted to its acyl-CoA derivative by acyl-CoA synthetase, it can be incorporated into cellular membranes and modulate their properties. When NPB is hydrolyzed by fatty acid amide hydrolase, it can generate 3-nitrophenoxyacetic acid, which can act as a competitive inhibitor of fatty acid amide hydrolase and increase the levels of endogenous fatty acid amides such as anandamide.

Biochemical and Physiological Effects:

NPB has been shown to modulate the properties of cellular membranes, including their fluidity, permeability, and curvature. NPB has also been shown to increase the levels of endogenous fatty acid amides such as anandamide, which can activate the endocannabinoid system and produce analgesic, anti-inflammatory, and neuroprotective effects. However, the physiological effects of NPB are still poorly understood and require further investigation.

Avantages Et Limitations Des Expériences En Laboratoire

NPB has several advantages as a research tool, including its stability, solubility, and ease of synthesis. However, NPB also has several limitations, including its low yield, low potency, and limited availability. Moreover, the use of NPB requires specialized expertise and equipment, such as acyl-CoA synthetase and fatty acid amide hydrolase assays.

Orientations Futures

NPB has several potential future directions as a research tool, including its use as a probe for studying the endocannabinoid system, its use as a tool for studying the properties of cellular membranes, and its use as a substrate for enzyme engineering. Moreover, the development of new synthesis methods and analogs of NPB could lead to the discovery of new drugs and therapeutic agents.

Méthodes De Synthèse

The synthesis of NPB involves the reaction of 3-nitrophenoxyacetic acid with N-Boc-1,4-diaminobutane in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography. The yield of NPB obtained from this method is typically around 50%.

Applications De Recherche Scientifique

NPB has been used as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, NPB has been used as a substrate for enzymes such as acyl-CoA synthetase and fatty acid amide hydrolase. In pharmacology, NPB has been used to study the mechanism of action of drugs that target the endocannabinoid system, such as inhibitors of fatty acid amide hydrolase. In neuroscience, NPB has been used to study the role of the endocannabinoid system in synaptic plasticity and neuroprotection.

Propriétés

IUPAC Name |

3-[[2-(3-nitrophenoxy)acetyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-8(5-12(16)17)13-11(15)7-20-10-4-2-3-9(6-10)14(18)19/h2-4,6,8H,5,7H2,1H3,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFJLSOYYFIJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)COC1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

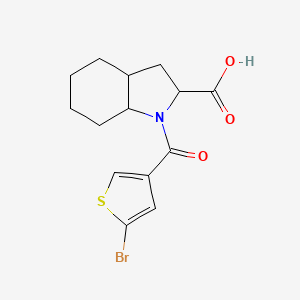

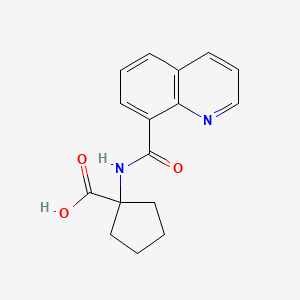

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)

![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)

![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)

![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)

![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)

![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)

![3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)

![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)